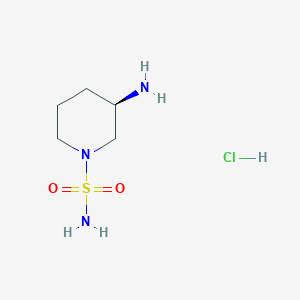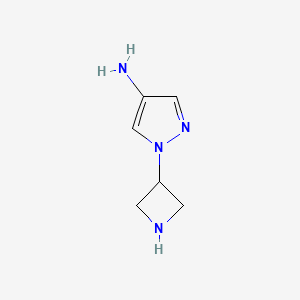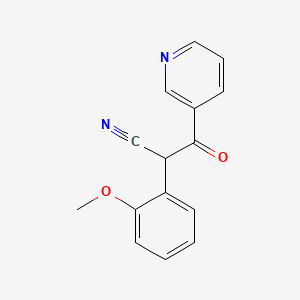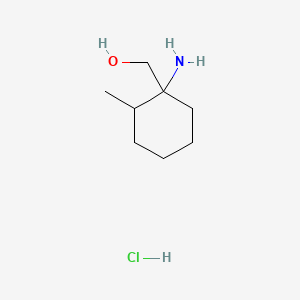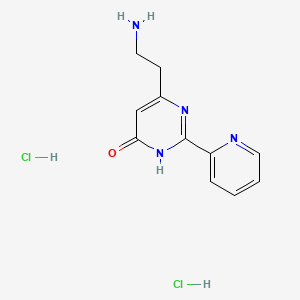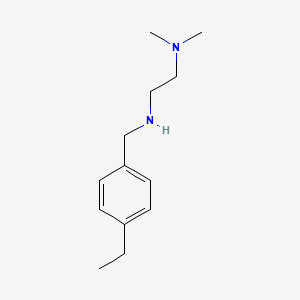
N'-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine is an organic compound that belongs to the class of ethylbenzyl derivatives. This compound is characterized by the presence of an ethyl group attached to a benzyl ring, which is further connected to a dimethylethane-1,2-diamine moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of 4-ethylbenzyl chloride with N,N-dimethylethane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions. The industrial process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, especially at the para position relative to the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Bromine in acetic acid for bromination
Major Products Formed
Oxidation: Formation of N’-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine oxides
Reduction: Formation of reduced amine derivatives
Substitution: Formation of brominated derivatives
Aplicaciones Científicas De Investigación
N’-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of N’-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, modulating signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-ethylbenzyl)-N-methylamine
- N-(4-ethylbenzyl)-N,N-dimethylamine
- N-(4-ethylbenzyl)-N,N-diethylamine
Uniqueness
N’-(4-ethylbenzyl)-N,N-dimethylethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H22N2 |
|---|---|
Peso molecular |
206.33 g/mol |
Nombre IUPAC |
N-[(4-ethylphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-4-12-5-7-13(8-6-12)11-14-9-10-15(2)3/h5-8,14H,4,9-11H2,1-3H3 |
Clave InChI |
QQZQLOWYMZFUEE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CNCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


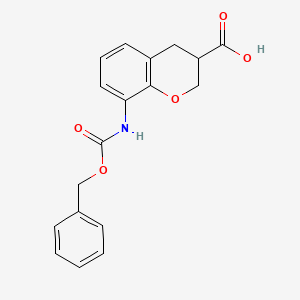
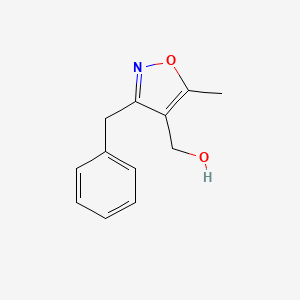
![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
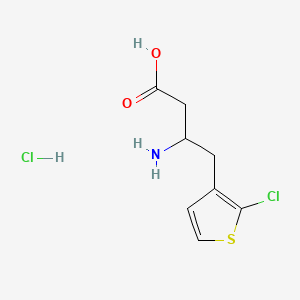
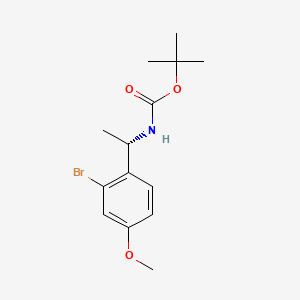
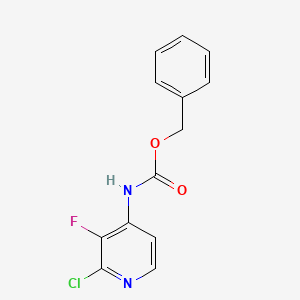
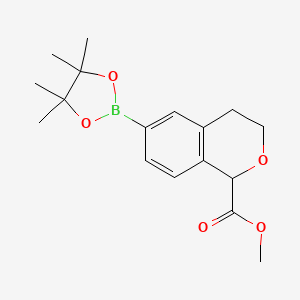
![(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)
